molecular formula C9H11NO3S B1271177 Ethyl 2-(thiophene-2-carboxamido)acetate CAS No. 39978-25-1

Ethyl 2-(thiophene-2-carboxamido)acetate

Cat. No. B1271177
CAS RN: 39978-25-1
M. Wt: 213.26 g/mol
InChI Key: XXQPNHJALVNVJT-UHFFFAOYSA-N
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Patent
US07842696B2

Procedure details

DIPEA (0.472 mL, 2.73 mmol) was added to a stirred solution of thiophene-2-carboxylic acid (100 mg, 0.78 mmol) in DMF (1 mL). HOBT (126 mg, 0.94 mmol) and EDCI.HCl (179 mg, 0.94 mmol) were added, followed by the addition of ethyl glycine ester hydrochloride (119 mg, 0.86 mmol) at room temperature. The reaction mixture was stirred at room temperature overnight. The mixture was then diluted with water and the product extracted with EtOAc. The organic layer was washed with brine solution, dried over Na2SO4 and concentrated under reduced pressure to afford [(thiophene-2-carbonyl)-amino]-acetic acid ethyl ester in 84% yield, LC-MS purity: 97%
Name
Quantity
0.472 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
126 mg
Type
reactant
Reaction Step Two
Quantity
179 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl glycine ester hydrochloride
Quantity
119 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCN([CH:7]([CH3:9])C)C(C)C.[S:10]1[CH:14]=[CH:13][CH:12]=[C:11]1[C:15]([OH:17])=O.C1C=CC2N([OH:27])N=NC=2C=1.CCN=C=NCCC[N:36]([CH3:38])C.Cl.CN([CH:43]=[O:44])C>O>[CH2:7]([O:27][C:43](=[O:44])[CH2:38][NH:36][C:15]([C:11]1[S:10][CH:14]=[CH:13][CH:12]=1)=[O:17])[CH3:9] |f:3.4|

Inputs

Step One
Name
Quantity
0.472 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
100 mg
Type
reactant
Smiles
S1C(=CC=C1)C(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
126 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
179 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Step Three
Name
ethyl glycine ester hydrochloride
Quantity
119 mg
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(CNC(=O)C=1SC=CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.